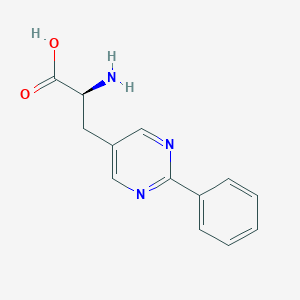
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a chiral amino acid derivative featuring a phenylpyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both amino and pyrimidine groups in its structure suggests it may exhibit unique biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the amino acid side chain. Key steps include:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine.
Substitution: Introduction of the phenyl group at the 2-position of the pyrimidine ring.
Amino Acid Coupling: Attachment of the amino acid side chain to the pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or other oxidized forms.
Reduction: Reduction of the pyrimidine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.
Applications De Recherche Scientifique
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Phenylpyrimidine Compounds: These compounds have a phenyl group attached to the pyrimidine ring and are studied for their medicinal properties.
Uniqueness: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its chiral nature and the specific arrangement of functional groups
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m0/s1 |
Clé InChI |
VMLNONYHELVKJG-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


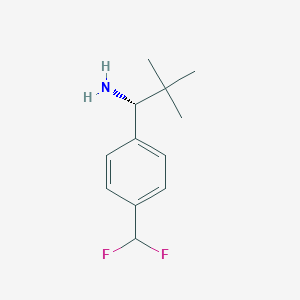
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
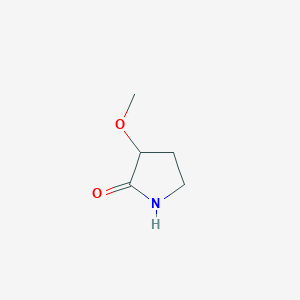
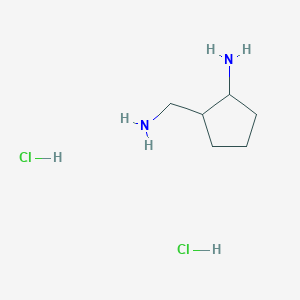
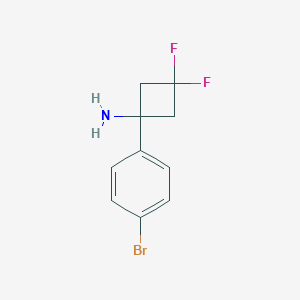
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
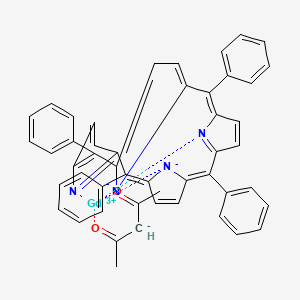
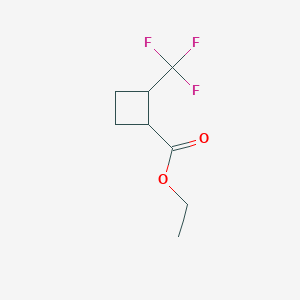
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
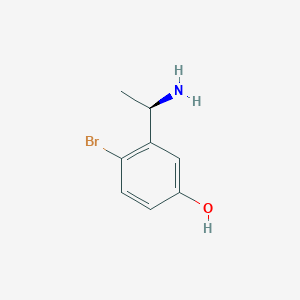
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)

